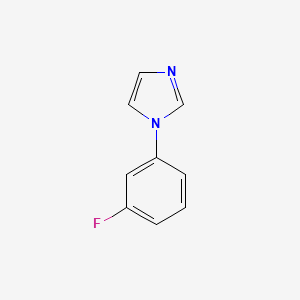

1-(3-Fluorophenyl)imidazole

Description

The exact mass of the compound 1-(3-Fluorophenyl)imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Fluorophenyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJDRLQZCRNMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372088 | |

| Record name | 1-(3-fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-42-3 | |

| Record name | 1-(3-fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25372-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Fluorophenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Fluorophenyl)imidazole, a fluorinated aryl-imidazole derivative of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for its synthesis via modern cross-coupling methodologies and summarizes key analytical techniques for its characterization.

Synthesis of 1-(3-Fluorophenyl)imidazole

The synthesis of 1-(3-Fluorophenyl)imidazole is most effectively achieved through N-arylation of the imidazole ring. Two prominent and reliable methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. A third alternative involves the use of arylboronic acids. Below are detailed protocols for these synthetic routes.

Ullmann Condensation Approach

The Ullmann condensation is a classic method for the formation of carbon-heteroatom bonds, typically employing a copper catalyst.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 mmol, 1.2 equiv.), 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%), and a base, typically cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) or dioxane (5 mL) to the flask.

-

Reaction Execution: The reaction mixture is then heated to a temperature between 110-130 °C and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove the copper catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-(3-Fluorophenyl)imidazole.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for C-N bond formation due to its high efficiency and broad substrate scope.

Reaction Scheme:

Experimental Protocol:

-

Catalyst Pre-activation (optional but recommended): In a glovebox or under an inert atmosphere, a solution of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand (e.g., XPhos, SPhos) in an anhydrous solvent like toluene can be pre-stirred to form the active Pd(0) catalyst.

-

Reagent Addition: To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.5-7.5 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).

-

Reactant Addition: Add imidazole (1.2 mmol, 1.2 equiv.) and 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv.) to the reaction vessel.

-

Solvent and Reaction Conditions: Add an anhydrous solvent such as toluene or dioxane. The reaction is typically heated to 80-110 °C and stirred for 12-24 hours under an inert atmosphere.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash column chromatography.

N-Arylation with 3-Fluorophenylboronic Acid

An alternative copper-catalyzed method involves the use of an arylboronic acid as the arylating agent.

Experimental Protocol:

-

Reagent Setup: In a reaction flask, combine imidazole (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), a copper catalyst such as copper(II) acetate (Cu(OAc)₂) (10 mol%), and a base like pyridine or triethylamine (2.0 equiv.).

-

Solvent and Atmosphere: Add a suitable solvent, for example, methanol or dichloromethane. The reaction is often carried out in the presence of air, which facilitates the catalytic cycle.

-

Reaction Execution: Stir the mixture at room temperature for 24-48 hours.

-

Purification: Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the desired product.

Characterization of 1-(3-Fluorophenyl)imidazole

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(3-Fluorophenyl)imidazole. The following table summarizes the expected characterization data based on analyses of similar compounds.

| Parameter | Technique | Expected Value/Observation |

| Molecular Formula | - | C₉H₇FN₂ |

| Molecular Weight | - | 162.17 g/mol |

| Melting Point | Melting Point Apparatus | Expected to be a low-melting solid. |

| ¹H NMR | 400 MHz, CDCl₃ | δ (ppm): ~7.8-8.0 (s, 1H, N-CH-N), ~7.2-7.6 (m, 4H, Ar-H), ~7.1-7.2 (m, 2H, N-CH=CH-N) |

| ¹³C NMR | 100 MHz, CDCl₃ | δ (ppm): ~163 (d, ¹JCF ≈ 245 Hz, C-F), ~138 (s, N-CH-N), ~131 (d, ³JCF ≈ 8 Hz, Ar-C), ~130 (s, N-CH=CH-N), ~118 (d, ²JCF ≈ 21 Hz, Ar-C), ~115 (d, ⁴JCF ≈ 3 Hz, Ar-C), ~110 (d, ²JCF ≈ 23 Hz, Ar-C) |

| FTIR | KBr pellet or ATR | ν (cm⁻¹): ~3100-3150 (C-H, imidazole ring), ~3000-3100 (C-H, aromatic), ~1600, 1580, 1490 (C=C and C=N stretching), ~1250 (C-F stretching) |

| Mass Spectrometry | ESI-MS | [M+H]⁺ = 163.0666 |

Experimental Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-(3-Fluorophenyl)imidazole.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the structure and purity of the synthesized product.

This guide provides a foundational understanding for the synthesis and characterization of 1-(3-Fluorophenyl)imidazole. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

An In-depth Technical Guide to the Physicochemical Properties and Potential Biological Significance of 1-(3-Fluorophenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)imidazole is a substituted aromatic heterocyclic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and speculative biological activities based on the known pharmacology of structurally related fluorophenyl-imidazole derivatives. Due to a lack of specific experimental data for this molecule in the public domain, this guide combines predicted data with established experimental protocols for analogous compounds to offer a foundational resource for researchers.

Physicochemical Properties

Quantitative data for 1-(3-Fluorophenyl)imidazole is largely based on computational predictions. The following table summarizes key physicochemical parameters.

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | PubChemLite[1] |

| Molecular Weight | 162.16 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 162.05933 Da | PubChemLite[1] |

| Physical Form | Solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | 80 °C (Predicted, caution advised) | Commercial Supplier Data |

| pKa (Conjugate Acid) | 5.27 (Predicted) | Commercial Supplier Data |

| logP (Octanol-Water Partition Coefficient) | 1.8 (Predicted XlogP) | PubChemLite[1] |

| Water Solubility | Not available (Imidazole is very soluble) | General Chemical Knowledge |

| CAS Number | 25372-42-3 | Commercial Supplier Data |

Synthesis and Experimental Protocols

Proposed Synthesis Route 1: Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an amine or heterocycle. In this case, imidazole would be coupled with a 3-fluorophenyl halide.

Reaction:

3-Fluoroiodobenzene + Imidazole --(Cu Catalyst, Base, Solvent)--> 1-(3-Fluorophenyl)imidazole

Detailed Hypothetical Protocol:

-

To a sealable reaction vessel, add imidazole (1.0 eq), 3-fluoroiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a high-boiling polar solvent, for example, N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-Fluorophenyl)imidazole.

Proposed Synthesis Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This modern method often proceeds under milder conditions than the Ullmann condensation.[2][3][4][5][6]

Reaction:

3-Fluorobromobenzene + Imidazole --(Pd Catalyst, Ligand, Base, Solvent)--> 1-(3-Fluorophenyl)imidazole

Detailed Hypothetical Protocol:

-

To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add imidazole (1.2 eq) and 3-fluorobromobenzene (1.0 eq).

-

Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the final product.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 1-(3-Fluorophenyl)imidazole is not available. However, the broader class of fluorophenyl imidazole derivatives has been extensively studied, revealing significant interactions with key biological targets.

Potential as an Anticancer Agent

Numerous studies have highlighted the anticancer potential of fluorophenyl imidazole derivatives.[5] These compounds have been shown to modulate several signaling pathways crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathways:

-

EGFR Inhibition: Some imidazole derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and induction of apoptosis.

-

Tubulin Polymerization Inhibition: Certain imidazole-based compounds have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

p53 Pathway Modulation: There is evidence that some imidazole derivatives can affect the p53 signaling pathway, a critical tumor suppressor pathway.[7] Activation of p53 can lead to cell cycle arrest, apoptosis, and senescence in cancer cells.

Potential as a GABA-A Receptor Modulator

Structurally related 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, showing a preference for the α1/γ2 interface.[6][8][9] This suggests that 1-(3-Fluorophenyl)imidazole could potentially exhibit similar activity.

Hypothetical Mechanism of Action:

-

Binding to Benzodiazepine Site: The compound could bind to the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor.

-

Allosteric Modulation: This binding would not directly open the chloride channel but would enhance the effect of the endogenous ligand, GABA.

-

Increased Chloride Influx: The potentiation of GABA's effect leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.

Conclusion

1-(3-Fluorophenyl)imidazole represents a molecule with significant untapped potential in drug discovery. While experimental data on its specific properties are currently lacking, the known biological activities of related compounds suggest that it could be a valuable scaffold for developing novel therapeutics, particularly in the areas of oncology and neuroscience. Further research is warranted to synthesize and characterize this compound, and to experimentally validate its potential biological activities and mechanisms of action. This guide serves as a starting point for such investigations by providing predicted properties, plausible synthetic routes, and testable hypotheses regarding its role in relevant signaling pathways.

References

- 1. 25372-42-3|1-(3-Fluorophenyl)-1H-imidazole|BLD Pharm [bldpharm.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijfmr.com [ijfmr.com]

A Technical Guide to 1-(3-Fluorophenyl)imidazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)imidazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular weight, and outlines potential synthetic routes based on established methodologies. Furthermore, it presents key physicochemical and spectroscopic data derived from closely related analogs to facilitate its characterization. The guide also explores the promising therapeutic potential of fluorophenyl-substituted imidazoles, with a particular focus on their anticancer activities and putative mechanisms of action. Experimental protocols for relevant biological assays are provided to enable further investigation into its pharmacological profile.

Chemical Identity and Physicochemical Properties

1-(3-Fluorophenyl)imidazole is a substituted aromatic heterocyclic compound. The presence of the fluorophenyl group can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

| Property | Value | Source |

| CAS Number | 25372-42-3 | [1][2] |

| Molecular Formula | C₉H₇FN₂ | [1][2] |

| Molecular Weight | 162.16 g/mol | [1][2] |

| Predicted XlogP | 1.8 | |

| Appearance | Likely a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | |

| pKa | The imidazole ring is amphoteric, with a pKa of the conjugate acid around 7. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathways

A logical synthetic approach would involve the coupling of imidazole with 3-fluorohalobenzene.

dot

Spectroscopic Data (Predicted and from Analogs)

The structural confirmation of synthesized 1-(3-Fluorophenyl)imidazole would rely on standard spectroscopic techniques. Based on data from similar compounds, the following characteristic signals can be expected:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons on the imidazole ring (typically in the range of δ 7-8 ppm) and the fluorophenyl ring. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole and fluorophenyl rings. The carbon attached to the fluorine will show a large coupling constant (¹JCF). |

| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching (around 3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1600-1450 cm⁻¹), and a C-F stretching band. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 162.06, corresponding to the molecular weight of the compound. |

Therapeutic Potential and Biological Activity

Derivatives of fluorophenyl imidazole have demonstrated a wide range of biological activities, with anticancer properties being particularly prominent. These compounds have been shown to exert their effects through various mechanisms, including enzyme inhibition and modulation of key signaling pathways involved in cancer progression.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of fluorophenyl imidazole derivatives against various cancer cell lines. While specific IC₅₀ values for 1-(3-Fluorophenyl)imidazole are not available in the reviewed literature, related compounds have shown potent activity.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazole derivative | MCF-7 (Breast) | < 5 | [3] |

| Imidazole derivative | HCT-116 (Colon) | < 5 | [3] |

| Imidazole derivative | HepG2 (Liver) | < 5 | [3] |

| Phenylahistin derivative | NCI-H460 (Lung) | 0.002 - 0.010 | [2] |

| Fluorophenyl-substituted 1,3,4-thiadiazole | MCF-7 (Breast) | 52.35 - 82.48 | [4] |

| Imidazole-based EGFR inhibitor | Various | 1.98 - 4.07 | [1] |

Mechanism of Action

The anticancer effects of imidazole derivatives are often attributed to their ability to interfere with critical cellular processes.

dot

-

Enzyme Inhibition: Fluorophenyl imidazole derivatives have been identified as inhibitors of key enzymes in cancer signaling, such as the Epidermal Growth Factor Receptor (EGFR)[1].

-

Microtubule Disruption: Some imidazole-containing compounds act as microtubule assembly inhibitors, leading to cell cycle arrest, particularly in the G2/M phase[2].

-

Modulation of Apoptotic Pathways: These compounds can induce apoptosis through the modulation of key regulatory proteins like p53[2].

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical pathway in cell survival and proliferation and is often dysregulated in cancer. While direct evidence for 1-(3-Fluorophenyl)imidazole is lacking, this pathway is a common target for anticancer agents and represents a plausible mechanism of action for this class of compounds.

Experimental Protocols

General Protocol for Ullmann Condensation

This protocol is a general guideline and may require optimization for the specific synthesis of 1-(3-Fluorophenyl)imidazole.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine imidazole (1.0 eq), 3-fluorohalobenzene (e.g., 3-fluoroiodobenzene, 1.1 eq), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable high-boiling solvent (e.g., DMF or DMSO).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-160 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This palladium-catalyzed method often proceeds under milder conditions than the Ullmann condensation.

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq). Add imidazole (1.0 eq) and 3-fluorohalobenzene (1.1 eq) followed by a dry, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of 1-(3-Fluorophenyl)imidazole against cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(3-Fluorophenyl)imidazole (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

1-(3-Fluorophenyl)imidazole represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis can be readily achieved using modern cross-coupling methodologies. The broader class of fluorophenyl imidazole derivatives has demonstrated significant potential, particularly in the area of oncology, by targeting key pathways in cancer progression. Further investigation into the specific biological activities and mechanisms of action of 1-(3-Fluorophenyl)imidazole is warranted to fully elucidate its therapeutic utility. This technical guide provides a foundational resource for researchers embarking on the study of this promising compound.

References

- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Spectral Analysis of 1-(3-Fluorophenyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 1-(3-Fluorophenyl)imidazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted and analogous spectral data based on closely related compounds and established principles of spectroscopic analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar chemical entities.

Predicted and Analogous Spectral Data

The following tables summarize the expected quantitative spectral data for 1-(3-Fluorophenyl)imidazole. These values are derived from spectral data of analogous compounds, including various fluorophenyl and imidazole derivatives, and are intended to serve as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and the 3-fluorophenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the aromatic nature of the rings.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Imidazole H-2 | 7.8 - 8.2 | s (singlet) | - |

| Imidazole H-4/H-5 | 7.1 - 7.5 | m (multiplet) or two distinct signals | |

| Fluorophenyl H-2' | 7.5 - 7.8 | dt (doublet of triplets) | ~8, ~1-2 |

| Fluorophenyl H-4' | 7.2 - 7.5 | m (multiplet) | |

| Fluorophenyl H-5' | 7.4 - 7.7 | t (triplet) | ~8 |

| Fluorophenyl H-6' | 7.1 - 7.4 | ddd (doublet of doublet of doublets) | ~8, ~2, ~1 |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4 | 128 - 132 |

| Imidazole C-5 | 118 - 122 |

| Fluorophenyl C-1' | 138 - 142 (d, J ≈ 10-15 Hz) |

| Fluorophenyl C-2' | 110 - 114 (d, J ≈ 20-25 Hz) |

| Fluorophenyl C-3' | 161 - 165 (d, J ≈ 240-250 Hz) |

| Fluorophenyl C-4' | 115 - 119 (d, J ≈ 2-5 Hz) |

| Fluorophenyl C-5' | 130 - 134 (d, J ≈ 8-10 Hz) |

| Fluorophenyl C-6' | 123 - 127 (d, J ≈ 2-5 Hz) |

Note: 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present in 1-(3-Fluorophenyl)imidazole.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (Aromatic) | 3100 - 3000 | Medium |

| C=C stretching (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-N stretching (Imidazole ring) | 1500 - 1400 | Medium to Strong |

| C-F stretching | 1250 - 1000 | Strong |

| C-H out-of-plane bending (Aromatic) | 900 - 675 | Strong |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. PubChem provides predicted mass spectrometry data for 1-(3-Fluorophenyl)imidazole (C9H7FN2), including the monoisotopic mass of 162.05933 Da[1].

| Ion | Expected m/z | Description |

| [M]⁺ | 162 | Molecular Ion |

| [M-HCN]⁺ | 135 | Loss of hydrogen cyanide from the imidazole ring |

| [C6H4F]⁺ | 95 | Fluorophenyl cation |

| [C3H3N2]⁺ | 67 | Imidazole cation |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Fluorophenyl)imidazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

Temperature: 298 K.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid 1-(3-Fluorophenyl)imidazole sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Analysis:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph (GC-MS). If using a direct probe, the sample is heated to induce vaporization.

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like 1-(3-Fluorophenyl)imidazole.

References

Crystal Structure Analysis of Fluorophenyl-Substituted Imidazoles: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a complete, publicly available crystal structure for 1-(3-Fluorophenyl)imidazole has not been deposited in major crystallographic databases. This guide therefore presents a detailed analysis of a closely related analogue, 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole , to provide insights into the structural characteristics of this class of compounds. The experimental protocols and data presented are derived from published studies of this and other similar fluorophenyl-imidazole derivatives and are intended to serve as a representative guide.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. The introduction of a fluorophenyl group can significantly modulate the physicochemical and pharmacokinetic properties of the imidazole scaffold, including its metabolic stability, binding affinity, and lipophilicity. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel functional materials. This whitepaper provides a technical examination of the crystallographic features of a representative fluorophenyl-substituted imidazole, outlining the experimental procedures for its structural determination.

Crystallographic Data of an Analogous Compound

The following table summarizes the key crystallographic data for the analogue compound, 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole.[1] This data provides a quantitative description of the crystal lattice and the molecular geometry within it.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₉FN₂ |

| Formula Weight | 294.36 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.4226 (10) Å |

| b = 9.5572 (10) Å | |

| c = 11.0351 (11) Å | |

| α = 105.423 (9)° | |

| β = 105.677 (9)° | |

| γ = 95.781 (9)° | |

| Volume | 810.07 (17) ų |

| Z (Molecules per unit cell) | 2 |

| Temperature | 170 K |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Density (calculated) | 1.207 Mg m⁻³ |

| Absorption Coefficient (μ) | 0.63 mm⁻¹ |

In the structure of this analogue, the imidazole ring is nearly planar.[1] It forms dihedral angles of 77.61 (9)° and 26.93 (10)° with the dimethylphenyl and fluorophenyl rings, respectively.[1] The dihedral angle between the two benzene rings is 78.84 (8)°.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model. The following sections detail the typical methodologies employed.

A representative synthesis for a multisubstituted fluorophenyl imidazole derivative involves a one-pot condensation reaction.[1]

-

Reaction Setup : To a solution of butane-2,3-dione (15 mmol) in ethanol (10 ml), 3,5-xylidine (15 mmol), ammonium acetate (15 mmol), and 4-fluorobenzaldehyde (15 mmol) are added over a period of one hour.[1]

-

Reaction Conditions : The reaction mixture is maintained at a temperature of 333 K and refluxed for 7 days.[1]

-

Extraction and Purification : After cooling, the mixture is extracted with dichloromethane. The resulting solid is purified by column chromatography using a hexane:ethyl acetate eluent.[1]

-

Crystallization : Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a solution of the purified compound in a suitable solvent, such as dichloromethane.[1]

The process of collecting and refining X-ray diffraction data is crucial for obtaining an accurate molecular structure.

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in a stream of cold nitrogen (typically around 100-170 K) to minimize thermal vibrations.[1] Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1] The crystal is rotated, and a series of diffraction images are collected over a wide angular range.

-

Data Reduction : The collected images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

-

Structure Solution : The crystal structure is solved using direct methods, which are computational techniques used to determine the initial phases of the structure factors.

-

Structure Refinement : The initial structural model is refined by full-matrix least-squares methods.[1] In this process, the atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, from synthesis to final structural analysis.

References

An In-Depth Technical Guide to 1-(3-Fluorophenyl)imidazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of a 3-fluorophenyl group at the N-1 position of the imidazole ring has given rise to a class of derivatives with diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 1-(3-fluorophenyl)imidazole derivatives and their analogues. It is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Synthetic Strategies

The synthesis of 1-(3-fluorophenyl)imidazole derivatives can be achieved through several established synthetic routes. A common and versatile method involves the N-arylation of imidazole with a suitable 3-fluorophenylating agent.

General Experimental Protocol for N-Arylation of Imidazole:

A typical procedure for the synthesis of the core 1-(3-fluorophenyl)imidazole structure is as follows:

-

Reaction Setup: To a solution of imidazole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., sodium hydride, potassium carbonate; 1.1-1.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Arylating Agent: After stirring for a short period to allow for the formation of the imidazolide anion, 1-fluoro-3-nitrobenzene or a similar activated 3-fluorophenylating agent (1.0-1.2 equivalents) is added to the reaction mixture.

-

Reaction Progression: The reaction is then allowed to warm to room temperature or is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours to days, with the progress being monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(3-fluorophenyl)imidazole derivative.

Further functionalization of the imidazole ring can be achieved through various reactions such as electrophilic substitution at the C2, C4, or C5 positions, or by employing pre-functionalized imidazole starting materials.

Biological Activities and Therapeutic Potential

Derivatives of 1-(3-fluorophenyl)imidazole have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in several key areas.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of imidazole derivatives. While specific data for 1-(3-fluorophenyl)imidazole analogues is still emerging, related fluorophenyl-imidazole compounds have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the disruption of critical cellular processes.

One key mechanism is the inhibition of microtubule polymerization . Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Phenylahistin derivatives, which share structural similarities, have been shown to bind to the colchicine-binding site on tubulin, leading to microtubule depolymerization.[1]

Another important target is the p53 signaling pathway . The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. Some imidazole derivatives have been found to induce the p53 pathway, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data on Anticancer Activity of Related Fluorophenyl Imidazole Derivatives:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14 | PPC-1 (Prostate) | 4.1 | [2] |

| Compound 14 | U-87 (Glioblastoma) | 3.1 | [2] |

| IPM714 | HCT116 (Colorectal) | 1.74 | [3] |

| IPM714 | SW480 (Colorectal) | 2.0 | [3] |

| Compound 43 | MCF-7 (Breast) | 0.8 | [4] |

| Compound 46 | MDA-MB-231 (Breast) | 1.22 | [4] |

| Compound 21 | A549 (Lung) | 0.29 | [4] |

Note: The compounds listed above are structurally related fluorophenyl imidazole derivatives and are presented to illustrate the potential of this chemical class. Specific data for 1-(3-fluorophenyl)imidazole analogues is an active area of research.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its inhibition is a promising strategy for the treatment of inflammatory diseases. Pyridinyl imidazole derivatives are a well-established class of p38 MAPK inhibitors.[5] While direct inhibitory data for 1-(3-fluorophenyl)imidazole derivatives on p38 MAPK is limited, the structural motif is present in compounds designed as kinase inhibitors.

Experimental Protocol for in vitro p38 MAP Kinase Inhibition Assay:

A common method to assess the inhibitory activity of compounds against p38 MAPK is a non-radioactive immunosorbent assay.

-

Plate Preparation: A microtiter plate is coated with a substrate for p38 MAPK (e.g., a recombinant protein or peptide).

-

Kinase Reaction: Recombinant active p38 MAPK enzyme is incubated with the test compound at various concentrations in a buffer containing ATP.

-

Phosphorylation: The kinase reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C), during which the substrate becomes phosphorylated.

-

Detection: The reaction is stopped, and a phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Signal Generation: A substrate for the conjugated enzyme is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent) that is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The signal is measured using a plate reader, and the IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%) is calculated.

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytics, sedatives, and anticonvulsants. Certain fluorophenyl-benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting that the 1-(3-fluorophenyl)imidazole scaffold may also have utility in this area.[6] These compounds enhance the effect of GABA without directly activating the receptor themselves.

Experimental Protocol for GABA-A Receptor Binding Assay:

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.

-

Membrane Preparation: Cell membranes expressing the GABA-A receptor are prepared from a suitable source (e.g., rat brain tissue or a cell line overexpressing the receptor).

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]-muscimol for the GABA binding site or [³H]-flumazenil for the benzodiazepine site) in the presence of varying concentrations of the test compound.

-

Equilibrium: The incubation is carried out until equilibrium is reached.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.

Antimicrobial Activity

Imidazole-containing compounds have a long history as antimicrobial agents. The mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. While specific minimum inhibitory concentration (MIC) data for 1-(3-fluorophenyl)imidazole derivatives is not extensively available, related fluorinated benzimidazole derivatives have shown promising antimicrobial activity. For instance, 2-(m-fluorophenyl)-benzimidazole derivatives have demonstrated good activity against Bacillus subtilis with MIC values as low as 7.81 µg/mL.[7]

Quantitative Data on Antimicrobial Activity of Related Imidazole Derivatives:

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [8] |

| HL2 | Staphylococcus aureus | 625 | [8] |

| HL1 | MRSA | 1250 | [8] |

| HL2 | MRSA | 625 | [8] |

| Compound 18 | Gram-negative bacteria | 31.25 | [7] |

| Compound 14 | Bacillus subtilis | 7.81 | [7] |

| Compound 18 | Bacillus subtilis | 7.81 | [7] |

Note: The compounds listed are related imidazole derivatives and are presented to indicate the potential antimicrobial activity of this class of compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these compounds are involved is crucial for understanding their mechanism of action and for designing further experiments.

Figure 1: Potential anticancer mechanisms of action for 1-(3-fluorophenyl)imidazole derivatives.

References

- 1. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological Screening of Novel Fluorophenyl Imidazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, and the incorporation of a fluorophenyl group can significantly enhance the therapeutic potential of the resulting compounds. This guide provides a comprehensive overview of the biological screening of novel fluorophenyl imidazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows are presented to facilitate further research and drug development in this promising area.[1][2]

Anticancer Activity

Fluorophenyl imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.[2][3][4][5]

In Vitro Cytotoxicity Data

The cytotoxic effects of novel fluorophenyl imidazole compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological processes.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 4 | HCT-116 | 11.45 | Doxorubicin | - |

| Compound 6 | Hela, MCF-7, PC3, HCT-116 | Good Potency | Doxorubicin | - |

| Compound 18 | HCT-116 | 10.58 | Doxorubicin | - |

| Compound 25 | Hela, MCF-7, PC3, HCT-116 | Good Potency | Doxorubicin | - |

| Compound 26 | Hela, MCF-7, PC3, HCT-116 | Good Potency | Doxorubicin | - |

| Compound 29 | Hela, MCF-7, PC3, HCT-116 | Good Potency | Doxorubicin | - |

| Compound 30 | PC3 | 8.15 | Doxorubicin | - |

| Kim-111 | T24 | 67.29 | - | - |

| Kim-161 | T24 | 56.11 | - | - |

| 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][6][7]phenanthroline | HepG2 | ~0.29 | - | - |

Table 1: Summary of IC50 values for various fluorophenyl imidazole derivatives against human cancer cell lines.[3][4][5][8][9]

Enzyme Inhibition Data

A key mechanism of action for some anticancer fluorophenyl imidazoles is the inhibition of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for cell cycle regulation and angiogenesis.[3][4][5]

| Compound ID | Target Enzyme | IC50 |

| Compound 6 | VEGFR-2 | 67 nM |

| Compound 26 | CDK2A | 0.66 µM |

Table 2: Enzyme inhibitory activity of selected fluorophenyl imidazole compounds.[3][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Procedure:

-

Cell Seeding: Plate cells (e.g., A549, HCT-116, HeLa) in 96-well plates at a density of 4.0 x 10³ cells per mL and incubate overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of the fluorophenyl imidazole compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 50 µL of serum-free media and 50 µL of the MTT solution to each well. Incubate the plate at 37°C for 3-4 hours.[10]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Anticancer Screening Workflow

Anti-inflammatory Activity

Imidazole derivatives have shown significant anti-inflammatory properties, often by modulating enzymes and signaling pathways involved in the inflammatory response.[1][6]

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard method for evaluating the anti-inflammatory activity of novel compounds.

| Compound ID | % Inhibition of Paw Edema | Reference Compound | % Inhibition |

| 2h | 49.58 - 58.02 | Indomethacin | - |

| 2l | 49.58 - 58.02 | Indomethacin | - |

| 3g | 49.58 - 58.02 | Indomethacin | - |

| 3h | 49.58 - 58.02 | Indomethacin | - |

| 3l | 49.58 - 58.02 | Indomethacin | - |

| 3m | 49.58 - 58.02 | Indomethacin | - |

| C1IN | Significant | Indomethacin | - |

| C2IN | Significant | Indomethacin | - |

| C4IN | Significant | Indomethacin | - |

Table 3: Anti-inflammatory activity of selected imidazole derivatives in the carrageenan-induced paw edema model.[6][12]

Experimental Protocol: Carrageenan-Induced Paw Edema

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[6]

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[12]

-

Induction of Edema: After a specific time (e.g., 1 hour) post-compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Visualization of Anti-inflammatory Signaling Pathway

Antimicrobial Activity

The search for novel antimicrobial agents is critical in combating infectious diseases and antimicrobial resistance.[13] Fluorophenyl imidazole derivatives have been investigated for their potential as antibacterial and antifungal agents.[12]

In Vitro Antifungal Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Fungal Strain | MIC (µg/mL) |

| 3h | Various Strains | 12.5 |

| 3l | Various Strains | 12.5 |

Table 4: Antifungal activity of selected imidazole derivatives.[12]

Experimental Protocol: Agar Disk-Diffusion Method

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[13]

Procedure:

-

Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into Petri dishes.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the fluorophenyl imidazole compound solution. Place the disks on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[13]

Visualization of Antimicrobial Screening Workflow

References

- 1. jchemrev.com [jchemrev.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(3-Fluorophenyl)imidazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 1-(3-Fluorophenyl)imidazole, a synthetic compound belonging to the pharmacologically significant imidazole class of molecules. Due to their structural resemblance to histidine and their electron-rich nature, imidazole derivatives are capable of interacting with a wide array of biological macromolecules, making them a fertile ground for drug discovery.[1] This document outlines the standard in silico workflow, from ligand and protein preparation to detailed interaction analysis, offering a blueprint for researchers investigating the therapeutic potential of this and similar compounds.

Introduction to 1-(3-Fluorophenyl)imidazole and In Silico Modeling

The imidazole nucleus is a core scaffold in many clinically important drugs.[2] The addition of a fluorophenyl group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. In silico modeling, or computer-aided drug design (CADD), provides a powerful and cost-effective approach to predict and analyze the interactions of small molecules like 1-(3-Fluorophenyl)imidazole with their biological targets at a molecular level. These computational techniques, including molecular docking and molecular dynamics, are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action.[3][4]

Computational Workflow

The in silico analysis of 1-(3-Fluorophenyl)imidazole interactions typically follows a structured workflow, beginning with the preparation of the small molecule (ligand) and its protein target, followed by docking simulations to predict binding modes, and often culminating in molecular dynamics simulations to assess the stability of the predicted interactions.

Caption: A typical workflow for in silico analysis of ligand-protein interactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in silico experiments. The following sections describe the standard protocols for the key stages of the computational analysis.

Ligand and Protein Preparation

Ligand Preparation: The three-dimensional structure of 1-(3-Fluorophenyl)imidazole can be obtained from chemical databases like PubChem or sketched using molecular modeling software. The preparation protocol involves:

-

Energy Minimization: The ligand's geometry is optimized using a force field (e.g., Powell's energy minimization algorithm) to find a low-energy conformation.[5]

-

Charge Assignment: Partial atomic charges are assigned.

-

Torsion Angle Definition: Rotatable bonds are identified and defined.

Protein Preparation: A suitable protein target is selected based on the therapeutic area of interest. For instance, given the prevalence of imidazole derivatives as kinase inhibitors, a relevant kinase domain could be chosen.[6] The crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). The preparation protocol includes:

-

Removal of Non-essential Molecules: Water molecules, co-solvents, and any co-crystallized ligands are removed.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are often absent in crystal structures, are added.

-

Protonation State Assignment: The protonation states of ionizable residues are determined, often based on the physiological pH.

-

Energy Minimization: The protein structure is subjected to a short energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking is used to predict the preferred orientation of the ligand when bound to the protein target.[3][7] This helps in understanding the binding mode and estimating the binding affinity.

Protocol:

-

Grid Generation: A docking grid is defined around the active site of the protein. The size of the grid should be sufficient to accommodate the ligand.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the defined grid.[1]

-

Scoring and Ranking: The resulting poses are scored based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.

Molecular Dynamics (MD) Simulation

MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interactions.[1]

Protocol:

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model. Ions are added to neutralize the system.

-

Minimization: The entire system is energy-minimized.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure.

-

Production Run: A production MD simulation is run for a specified duration (e.g., 100 nanoseconds).

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions.

Binding Free Energy Calculation

The binding free energy (ΔG) provides a more accurate estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach.[5]

Protocol:

-

Snapshot Extraction: Snapshots of the ligand-protein complex, the protein, and the ligand are extracted from the MD simulation trajectory.

-

Energy Calculation: For each snapshot, the molecular mechanics energy, polar solvation energy, and nonpolar solvation energy are calculated.

-

Free Energy Calculation: The binding free energy is calculated by averaging the energies over all snapshots.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compound.[7][8] Various online tools and software packages (e.g., SwissADME, ADMETLab) can be used for this purpose.[1] Key parameters include Lipinski's rule of five, aqueous solubility, and potential toxicity.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking and Binding Free Energy Results for 1-(3-Fluorophenyl)imidazole against a Hypothetical Kinase Target

| Parameter | Value | Unit |

| Docking Score (Binding Affinity) | -8.5 | kcal/mol |

| Estimated Inhibition Constant (Ki) | 0.5 | µM |

| Binding Free Energy (ΔG_bind) | -35.2 | kcal/mol |

| van der Waals Energy | -45.8 | kcal/mol |

| Electrostatic Energy | -10.3 | kcal/mol |

| Polar Solvation Energy | 30.1 | kcal/mol |

| Nonpolar Solvation Energy | -9.2 | kcal/mol |

Table 2: Predicted ADMET Properties of 1-(3-Fluorophenyl)imidazole

| Property | Predicted Value | Compliance |

| Molecular Weight | 238.26 | Yes |

| LogP | 3.4 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 2 | Yes |

| Lipinski's Rule of Five Violations | 0 | Yes |

| Aqueous Solubility | Moderately Soluble | Favorable |

| Carcinogenicity | Non-carcinogen | Favorable |

Visualization of Interactions and Pathways

Visualizing the predicted interactions is crucial for understanding the structural basis of binding. Additionally, the potential impact of this binding on cellular signaling can be represented in pathway diagrams.

Ligand-Protein Interactions

The interactions between 1-(3-Fluorophenyl)imidazole and the amino acid residues in the active site of the target protein can be visualized using molecular graphics software. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Caption: Predicted interactions of 1-(3-Fluorophenyl)imidazole in a protein active site.

Potential Signaling Pathway Modulation

If 1-(3-Fluorophenyl)imidazole is found to inhibit a key signaling protein, such as a kinase, its effect on the downstream pathway can be visualized.

Caption: Hypothetical inhibition of a cell proliferation pathway by 1-(3-Fluorophenyl)imidazole.

Conclusion

In silico modeling offers a robust framework for investigating the therapeutic potential of 1-(3-Fluorophenyl)imidazole. By employing a systematic workflow of molecular docking, molecular dynamics, and ADMET prediction, researchers can gain significant insights into its binding mechanisms, interaction stability, and drug-like properties. The methodologies and data presentation formats outlined in this guide provide a comprehensive resource for professionals in the field of drug discovery and development, facilitating further research into this and other promising imidazole derivatives. Further experimental studies are warranted to validate these computational findings.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Predicted Mechanism of Action of 1-(3-Fluorophenyl)imidazole: A Technical Guide for Researchers

Disclaimer: This document outlines the predicted mechanism of action for 1-(3-Fluorophenyl)imidazole based on published data for structurally related fluorophenyl imidazole derivatives. The information herein is intended to serve as a scientific guide for research and drug development professionals and should be validated through direct experimental studies on the specific compound.

Introduction

The imidazole scaffold is a prominent feature in many clinically significant drugs due to its versatile binding properties and favorable pharmacokinetic profiles.[1][2] The incorporation of a fluorophenyl group can further enhance biological activity, metabolic stability, and target selectivity.[3][4] This technical guide provides a predictive overview of the core mechanism of action for 1-(3-Fluorophenyl)imidazole, drawing insights from recent studies on analogous compounds. The primary predicted activities are in the realms of oncology and neuroscience.

Predicted Core Mechanisms of Action

Based on the current body of research on fluorophenyl imidazole derivatives, the primary predicted mechanisms of action for 1-(3-Fluorophenyl)imidazole are multi-targeted kinase inhibition and modulation of microtubule dynamics, leading to anticancer effects. A secondary potential mechanism is the positive allosteric modulation of GABA-A receptors.

Multi-Targeted Kinase Inhibition in Oncology

Fluorophenyl imidazole derivatives have demonstrated potent inhibitory activity against several key kinases involved in cancer progression.[1][3][5] The predicted mechanism involves the compound binding to the ATP-binding site or allosteric sites of these kinases, leading to the downregulation of critical cell signaling pathways.

Key Predicted Kinase Targets:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), HER2, FLT3, and PTK6 are potential targets. Inhibition of these kinases would disrupt downstream signaling cascades like the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][5]

-

Serine/Threonine Kinases: Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase B (AURKB) are also predicted targets.[5][6] Inhibition of these kinases would lead to cell cycle arrest, particularly in the G2/M phase.[7]

Affected Signaling Pathways:

The inhibition of these kinases is predicted to modulate several key signaling pathways implicated in cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition would lead to decreased protein synthesis and increased autophagy.[1]

-

p53 Signaling Pathway: Fluorophenyl imidazole derivatives have been shown to affect the p53 signaling pathway, a critical tumor suppressor pathway. This can lead to the induction of apoptosis.[1][7]

-

Apoptosis Pathway: The modulation of apoptosis-related proteins such as the anti-apoptotic BCL-2 and the pro-apoptotic BAX and caspase-3 is a likely consequence of kinase inhibition, ultimately leading to programmed cell death.[1][5]

Predicted Signaling Pathway for Anticancer Activity

References

- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorophenyl Imidazole Scaffold: A Comprehensive Review for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatility is further enhanced by substitution, and the incorporation of a fluorophenyl moiety has proven to be a particularly fruitful strategy in drug discovery. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a detailed review of the fluorophenyl imidazole scaffold, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Therapeutic Applications and Biological Activities

Fluorophenyl imidazole derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology, mycology, and the treatment of neurodegenerative diseases.

Anticancer Activity

Fluorophenyl imidazole scaffolds are prominent in the development of novel anticancer agents, primarily as kinase inhibitors and compounds that disrupt microtubule polymerization.

Several fluorophenyl imidazole derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK).

Table 1: Anticancer Activity of Fluorophenyl Imidazole Derivatives (Kinase Inhibitors)

| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | EGFR | A549 (Lung) | 0.0336 | [1] |

| 2 | EGFR | MCF-7 (Breast) | 3.02 | [1] |

| 3 | p38α MAPK | - | - | [2] |

| 4 | CK1δ | - | - | [2] |

| 5 | JAK2 | - | - | [2] |

| 6 | CRAF | A375P (Melanoma) | 2.24 | [3] |

| 7 | BRAF | WM3629 (Melanoma) | 0.86 | [3] |

| 8 | CHK-1 | - | 0.00032 | [3] |

| 9 | CHK-2 | - | 0.015 | [3] |

| 10 | Tirbanibulin (KX2-391) | SRC | - | [4] |

| Kim-161 (5a) | PTK6, FLT3, BCL-2 | T24 (Urothelial) | 56.11 | [4] |

| Kim-111 (5b) | PTK6, FLT3, BCL-2 | T24 (Urothelial) | 67.29 | [4] |

Note: This table presents a selection of data. The original sources may contain more extensive information.